molecular formula C16H15N11O19P3- B1226799 2,3-Tpaatp CAS No. 120218-67-9

2,3-Tpaatp

Katalognummer: B1226799
CAS-Nummer: 120218-67-9
Molekulargewicht: 758.3 g/mol
InChI-Schlüssel: IWTOZZJRQNAEHP-SYVPZPJLSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-TPAATP (O(2',3')-(2,4,6-trinitrophenyl)-8-azidoadenosine triphosphate), also known as TNP-8-azido-ATP, is a chemically modified nucleotide analog that serves as a high-affinity probe in biochemical research . Its primary research value lies in its dual functionality as a potent competitive antagonist for P2X receptors and an affinity labeling agent for ATP-binding proteins . As a non-selective, competitive antagonist for P2X receptor families (P2X1-P2X7), 2,3-TPAATP binds to the orthosteric ATP-binding site with high potency, particularly at homomeric P2X1, P2X3, and heteromeric P2X2/3 receptors . Its mechanism involves inserting its triphosphate moiety into the ATP-binding site while its TNP-moiety becomes embedded at the interface of the head and dorsal fin domains of the receptor. This binding poses creates a restrictive allostery that prevents the conformational changes required for ion channel activation, thereby inhibiting ATP-induced cation flux . Beyond receptor antagonism, this compound is specifically recognized as a crucial affinity probe for the Ca²⁺-ATPase of the sarcoplasmic reticulum . The incorporation of an azide group allows for photo-activated, covalent cross-linking to its protein targets upon UV irradiation, enabling researchers to isolate, identify, and study ATP-binding proteins and their binding sites. 2,3-TPAATP is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

120218-67-9

Molekularformel

C16H15N11O19P3-

Molekulargewicht

758.3 g/mol

IUPAC-Name

[(3aR,4R,6R,6aR)-4-(6-amino-8-azidopurin-9-yl)-1',2',4'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate

InChI

InChI=1S/C16H16N11O19P3/c17-12-8-13(20-4-19-12)24(15(21-8)22-23-18)14-10-9(7(42-14)3-41-48(37,38)46-49(39,40)45-47(34,35)36)43-16(44-10)2-5(25(28)29)1-6(26(30)31)11(16)27(32)33/h1,4,7,9-10,14H,2-3H2,(H,37,38)(H,39,40)(H2,17,19,20)(H2,34,35,36)/p-1/t7-,9-,10-,14-,16?/m1/s1

InChI-Schlüssel

IWTOZZJRQNAEHP-SYVPZPJLSA-M

SMILES

C1C(=CC(=C(C12OC3C(OC(C3O2)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Isomerische SMILES

C1C(=CC(=C(C12O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Kanonische SMILES

C1C(=CC(=C(C12OC3C(OC(C3O2)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Synonyme

2',3'-O-(2,4,6-trinitrophenyl) 8-azido-ATP
2,3-TPAATP
O(2',3')-(2,4,6-trinitrophenyl)-8-azidoadenosine triphosphate
TNP-8-azido-ATP

Herkunft des Produkts

United States

Chemical Synthesis and Structural Modifications of 2,3 Tpaatp

Regiospecific Introduction of 2,4,6-Trinitrophenyl Moieties on the Ribose Moiety

The introduction of the 2,4,6-trinitrophenyl (TNP) group to the ribose moiety of adenosine (B11128) derivatives is a crucial step in synthesizing analogs like 2,3-Tpaatp. This modification typically occurs at the 2' and 3' hydroxyl positions of the ribose sugar. The trinitrophenylation of adenosine's ribose can be achieved using reagents such as 2,4,6-trinitrobenzene-1-sulfonate (TNBS). wikipedia.org This reaction results in the formation of a Meisenheimer spiro complex, which is characterized by a bright orange color and distinct visible absorption properties. wikipedia.org The regiospecificity of this reaction to the 2' and 3' hydroxyls is a key aspect of the synthesis. Studies on trinitrophenyl derivatives have shown that this modification can influence intramolecular interactions between the adenine (B156593) base and the TNP moiety. nih.gov

Strategic Functionalization of the Adenine Nucleobase with Azido (B1232118) Groups

Functionalizing the adenine nucleobase with an azido group provides 2,3-Tpaatp with its photoreactive capability, allowing for covalent cross-linking to interacting molecules upon UV irradiation. ontosight.ai The introduction of an azido group is commonly performed at the C8 position of the adenine ring. glpbio.cncaymanchem.commedchemexpress.com

One approach to introduce the azido group at the C8 position involves starting from 8-bromoadenosine (B559644) 5'-phosphate. cas.cz Reaction of 8-bromoadenosine 5'-phosphate with sodium azide (B81097) in a solvent like dimethyl sulfoxide (B87167) has been reported to yield 8-azidoadenosine (B559645) 5'-phosphate. cas.cz This reaction can proceed with a reported yield of 65% after purification. cas.cz Alternative routes for introducing the azido group on adenosine derivatives have also been explored, including reactions with sodium azide on protected adenosine intermediates. mdpi.com

Synthetic Methodologies for High-Yield Production of 2,3-Tpaatp

The efficient synthesis of modified nucleoside triphosphates, including analogs like 2,3-Tpaatp, often presents challenges due to the complexity of the molecules and the potential for side reactions. Traditional methods for synthesizing ATP-containing molecules have faced drawbacks such as complex procedures, low reproducibility, and limited yields. eurekalert.org

Recent advancements in synthetic methodologies aim to improve the yield and consistency of these complex molecules. One approach involves the use of novel phosphate-activation reagents in coupling reactions. eurekalert.org For instance, an improved coupling reaction utilizing 2-MeImIm-Cl as a phosphate-activation reagent has demonstrated increased yields for ADP- or ATP-containing molecules, without requiring protecting groups and exhibiting high reproducibility. eurekalert.org While specific yields for 2,3-Tpaatp using this method are not detailed in the provided information, studies on challenging ATP formations using this improved coupling reaction have shown yields ranging between 46% and 67%. eurekalert.org

Another strategy for synthesizing nucleoside triphosphates involves the use of trimetaphosphate as a key reagent. nih.gov While early attempts using trimetaphosphate yielded poorly, more recent methods reacting the tetrabutylammonium (B224687) salt of trimetaphosphate with a sulfonyl chloride in the presence of a base, followed by the addition of a protected nucleoside, have shown improved yields after deprotection. nih.gov

Enzymatic synthesis methods are also being explored for the production of nucleoside triphosphates and their analogs. frontiersin.org Modular enzymatic cascade reactions using nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate (B83284) kinases have been applied to synthesize modified NTPs. frontiersin.org The integration of an ATP recycling system in these enzymatic cascades has significantly increased the conversion to NTP products, achieving quantitative conversion for some natural NTPs and improved conversions for modified NTPs (27% to >99%). frontiersin.org These enzymatic approaches offer potential routes for the high-yield synthesis of complex nucleotides like 2,3-Tpaatp.

Research findings indicate that the specific synthetic route and conditions significantly impact the yield of modified nucleotides. Optimization of reaction parameters, including temperature, solvent, and reagents, is crucial for maximizing product formation and minimizing by-products. mdpi.com

Synthetic StrategyKey Reagents/ConditionsReported Yields (General/Related Compounds)Reference
Regiospecific Trinitrophenylation of Ribose2,4,6-Trinitrobenzene-1-sulfonate (TNBS)Not specified for 2,3-Tpaatp wikipedia.org
Azido Functionalization at C8 of Adenine (from 8-Br-AMP)Sodium azide in dimethyl sulfoxide65% (for 8-azidoadenosine 5'-phosphate) cas.cz
Improved Coupling Reaction for ATP AnalogsNovel phosphate-activation reagent (e.g., 2-MeImIm-Cl)46-67% (for challenging ATP formations) eurekalert.org
Trimetaphosphate Method for NTPsTrimetaphosphate, sulfonyl chloride, base, protected nucleosideGood yield (for NTPs after deprotection) nih.gov
Enzymatic Cascade SynthesisNucleoside kinases, NMP kinases, NDP kinases, ATP regeneration system27% to >99% (for modified NTPs) frontiersin.org

Molecular Recognition and Binding Dynamics of 2,3 Tpaatp

Investigation of Non-Covalent Interactions in 2,3-Tpaatp-Biomolecule Complex Formation

The interaction between 2,3-Tpaatp and its target biomolecules, primarily proteins with ATP-binding sites, is mediated by a spectrum of non-covalent forces. These interactions are crucial determinants of binding specificity and affinity.

Kinetic and Thermodynamic Characterization of 2,3-Tpaatp Binding Events

The binding of 2,3-Tpaatp to target biomolecules can be characterized by its kinetic and thermodynamic parameters, providing insights into the association and dissociation rates and the energy driving the binding process. Techniques such as fluorescence spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are commonly employed to study the binding kinetics and thermodynamics of ligand-protein interactions.

Studies using TNP-ATP have reported dissociation constants (Kd) for its binding to various proteins, including cytochrome c oxidase and annexin (B1180172) IV. For example, binding studies with cytochrome c oxidase from bovine heart and liver showed two dissociation constants for TNP-ATP, approximately 0.2 and 0.9 μM. Annexin IV was also found to bind TNP-ATP with a Kd of approximately 1 μM.

While comprehensive kinetic (association and dissociation rate constants) and full thermodynamic profiles (enthalpy, entropy, and heat capacity changes) specifically for 2,3-Tpaatp binding to a wide range of biomolecules are not extensively detailed in the immediately available search results, the reported dissociation constants indicate a generally high affinity, often greater than that of ATP. This higher affinity can be attributed to the favorable non-covalent interactions, particularly the hydrophobic contributions from the TNP group.

BiomoleculeOrganism/SourceDissociation Constant (Kd)Method UsedReference
Cytochrome c oxidaseBovine heart and liver~0.2 μM, ~0.9 μMFluorescence change
Cytochrome c oxidaseParacoccus dentrificans3.6 μMFluorescence change
Annexin IVPorcine liver~1 μMTNP-ATP binding, fluorescence quenching
Ca2+-ATPaseSarcoplasmic reticulum0.1–0.2 μM (TNP-ATP)Competition experiments

The kinetics of 2,3-Tpaatp binding can be influenced by the conformational state of the protein, as suggested by studies with ATP and its analogs binding to proteins like the Escherichia coli Rho protein. Changes in protein conformation can affect the accessibility and architecture of the binding site, thereby altering association and dissociation rates.

Conformational Dynamics of Target Proteins Upon 2,3-Tpaatp Binding

The binding of a ligand, including 2,3-Tpaatp, to a protein often induces conformational changes in the protein structure. These changes can range from localized alterations in the binding site to larger-scale rearrangements of protein domains. The fluorescent properties of the TNP group in 2,3-Tpaatp make it a valuable tool for detecting such conformational changes, as changes in the local environment upon binding can lead to shifts in its fluorescence spectrum.

Studies have demonstrated that nucleotide binding, including that of ATP analogs, can induce substantial conformational changes in proteins. For example, binding of nucleotides promotes distinct conformational changes in the Arp2/3 complex. Similarly, TNP-ATP has been used to probe conformational changes in the active site of protein kinase PDK1.

The precise nature and extent of the conformational changes induced by 2,3-Tpaatp binding are specific to the target protein. These changes can impact protein function, such as enzyme activity or interactions with other molecules. Molecular dynamics simulations and fluorescence-based techniques are powerful tools for investigating these dynamic processes at a detailed level. While general principles of ligand-induced conformational changes are well-established, specific detailed data on the residue-by-residue conformational dynamics of various proteins upon binding of 2,3-Tpaatp requires targeted experimental and computational studies for each specific complex.

Biochemical Applications and Mechanistic Elucidation Using 2,3 Tpaatp

Photoaffinity Labeling for Identification of ATP-Binding Sites and Protein-Ligand Interfaces

Photoaffinity labeling is a technique used to identify molecules that interact with a specific biological target, such as ATP-binding proteins. 2,3-Tpaatp is employed in this technique due to its photoreactive azido (B1232118) group ontosight.aibiologiachile.cl. Upon irradiation with UV light, the azido group is activated, forming a highly reactive nitrene. This nitrene can then covalently bind to nearby amino acid residues at the ATP-binding site or protein-ligand interface ontosight.aibiologiachile.cl. This covalent tagging effectively "labels" the protein that interacts with the ATP analog. Photoaffinity labeling allows for the identification of ATP-binding sites and provides insights into the amino acid residues involved in the interaction biologiachile.cl. The technique is particularly helpful in demonstrating the location of ligand binding sites, especially at interfaces between different protein subunits biologiachile.cl.

Optimization of Photocrosslinking Parameters and Efficiency

Proteomic Strategies for the Identification of Labeled Proteins

Following photoaffinity labeling with 2,3-Tpaatp, proteomic strategies are employed to identify the covalently modified proteins. A common approach involves incorporating an affinity tag into the photoaffinity probe, such as biotin (B1667282) researchgate.netnih.gov. After the labeling and cell lysis, the biotinylated (labeled) proteins can be enriched using affinity chromatography, for instance, with avidin (B1170675) resin researchgate.netnih.gov. The captured proteins are then typically subjected to proteolytic digestion, often using enzymes like trypsin nih.govresearchgate.net. The resulting peptides, including those that were photoaffinity labeled, are then analyzed using mass spectrometry (MS), commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govresearchgate.netplos.orgfrontiersin.org.

There are different strategies for proteomic identification. One method involves digesting the biotinylated proteins and then using avidin affinity chromatography to select only the carbonylated (labeled) peptides for MS analysis nih.gov. Another approach is to enrich the labeled proteins first, digest them, and then analyze both labeled and unlabeled peptides from these proteins by MS/MS nih.gov. The unmodified peptides help identify the parent protein, while the labeled peptides pinpoint the specific modification sites nih.gov. High-resolution mass spectrometry is often used for its sensitivity and ability to distinguish subtle mass differences plos.org.

Exploration of ATPase Reaction Mechanisms and Conformational Cycling

ATPases are a class of enzymes that catalyze the hydrolysis of ATP, a reaction that releases energy used to drive various cellular processes, including active transport and biosynthesis wikipedia.orgnews-medical.netbionity.com. 2,3-Tpaatp is a valuable tool for studying the mechanisms of these enzymes ontosight.ai. By interacting with the ATP-binding sites of ATPases, this analog can provide insights into their catalytic cycles and conformational changes ontosight.ai.

Dissection of Nucleotide Hydrolysis Pathways through Analog Inhibition

ATP hydrolysis involves the breaking of phosphate (B84403) bonds, and this process is often coupled to conformational changes in ATPases that facilitate their function news-medical.netyoutube.com. Studying the effects of ATP analogs like 2,3-Tpaatp can help dissect the steps and pathways of nucleotide hydrolysis. While the specific inhibitory mechanisms of 2,3-Tpaatp on different ATPases require direct experimental investigation, ATP analogs in general can act as inhibitors by competing with ATP for the active site or by trapping the enzyme in specific conformational states nih.gov. Studies using various nucleotide analogs have contributed to understanding the distinct ways different ectonucleotidases hydrolyze ATP and UTP, highlighting variations in substrate preferences and product accumulation nih.gov. Similarly, ATP hydrolysis in actin is coupled to polymerization and involves conformational changes triggered by the process researchgate.net. Analogs can potentially interfere with these steps, providing information about the hydrolysis pathway and its coupling to protein dynamics researchgate.net.

Insights into Allosteric Regulation Modulated by 2,3-Tpaatp

Allosteric regulation involves the binding of a molecule at a site distinct from the active site, which in turn affects the enzyme's activity aklectures.combyjus.comlibretexts.orgwikipedia.org. ATP itself can act as an allosteric regulator for some enzymes, signaling the energy status of the cell byjus.com. Given that 2,3-Tpaatp is an ATP analog, it has the potential to interact with both the active site and potential allosteric sites on ATPases or other ATP-binding proteins. By binding to these sites, 2,3-Tpaatp could modulate the enzyme's conformation and catalytic rate, thereby providing insights into allosteric regulatory mechanisms aklectures.comlibretexts.orgwikipedia.org. Studies on enzymes like aspartate transcarbamoylase (ATCase) have shown how ATP and its analogs can influence the equilibrium between different conformational states (e.g., T and R states), demonstrating their role in allosteric transitions nih.gov. The interaction of 2,3-Tpaatp with specific binding sites and its effect on enzyme conformation can be studied using techniques like X-ray crystallography or other structural and spectroscopic methods to understand its role in allosteric modulation.

Advanced Spectroscopic and Computational Investigations of 2,3 Tpaatp

Spectroscopic Techniques for Probing 2,3-Tpaatp Interactions and Conformational States

Spectroscopic methods are essential tools for examining the interactions and different spatial arrangements (conformational states) of molecules. These techniques rely on the interaction of light with the compound to reveal details about its behavior in various environments.

Time-Resolved Spectroscopic Studies of Excited States and Energy Transfer

Time-resolved spectroscopy measures how a molecule's properties change on very short timescales, often pico- or nanoseconds, after it has been excited by a pulse of light. wikipedia.org This technique can be used to study the lifetime of the molecule's excited state and to observe energy transfer processes between molecules. researchgate.netnih.gov Understanding the dynamics of excited states is crucial for applications in areas like photocatalysis and materials science. researchgate.net For instance, a long excited-state lifetime might indicate a molecule's suitability as a photosensitizer.

No time-resolved spectroscopic data or information on the excited states of 2,3-Tpaatp could be located.

Molecular Dynamics Simulations of 2,3-Tpaatp-Protein Complexes

Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. semanticscholar.orgresearchgate.net For a compound like 2,3-Tpaatp, MD simulations could predict how it would interact and bind with a protein at an atomic level. mdpi.comnih.gov These simulations can reveal key information about the stability of the protein-ligand complex, the specific amino acids involved in the interaction, and any conformational changes that occur upon binding. semanticscholar.orgfrontiersin.org Such insights are invaluable in drug discovery and materials science for understanding the mechanism of action and for designing new molecules with improved binding properties.

No published molecular dynamics simulations of 2,3-Tpaatp interacting with proteins are available.

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. uba.ar DFT can predict the molecule's geometry, orbital energies, and how it might react in a chemical process. TD-DFT is specifically used to calculate the properties of excited states and to predict electronic absorption spectra (like UV-Vis spectra). researchgate.netcecam.orgq-chem.comprace-ri.eu These computational tools allow researchers to understand the fundamental electronic properties of a molecule and to interpret experimental spectroscopic data. researchgate.net

There are no available DFT or TD-DFT studies on the electronic structure or reactivity of 2,3-Tpaatp.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Ligand-Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. nih.gov In the context of ligand-protein interactions, NMR can identify which parts of a ligand are in close contact with the protein and which amino acids of the protein form the binding pocket. nih.govunivr.it By monitoring changes in the NMR signals (such as chemical shifts) upon the addition of a ligand to a protein solution, researchers can map the binding site and determine the affinity of the interaction. nih.govresearchgate.net Ligand-observed NMR methods are particularly useful for studying weak interactions and for screening libraries of compounds to find those that bind to a target protein. nih.gov

No NMR data detailing the interaction of 2,3-Tpaatp with any protein has been published.

Table of Compounds Mentioned

Comparative Studies with Other Nucleotide Analogs and Biochemical Probes

Structure-Activity Relationships of Modified Nucleotides and Their Biological Impact

The biological activity of a nucleotide analog is intrinsically linked to its chemical structure. Modifications to the ribose, phosphate (B84403), or base moieties of the parent nucleotide can dramatically alter its interaction with proteins. TNP-ATP is an analog where the 2,4,6-trinitrophenyl (TNP) group is attached to the 2' and 3' hydroxyl groups of the ribose ring of ATP nih.govwikipedia.org. This bulky, chromophoric group is the primary determinant of its unique properties.

The TNP moiety confers fluorescent characteristics to the ATP molecule, which are highly sensitive to the local environment nih.govwikipedia.org. In aqueous solutions, TNP-ATP exhibits weak fluorescence. However, upon binding to the hydrophobic pocket of an ATP-binding site, a significant enhancement in fluorescence intensity and a blue shift in the emission maximum are often observed wikipedia.orgnih.govnih.govnih.gov. This property is central to its use in studying protein-nucleotide interactions.

The structure of the TNP group also significantly impacts the binding affinity of the analog. In many cases, the TNP moiety enhances the binding affinity of the nucleotide to its target protein compared to natural ATP nih.govnih.govpnas.org. This is attributed to favorable hydrophobic and stacking interactions between the trinitrophenyl ring and amino acid residues within the ATP-binding pocket pnas.org. For instance, studies on Ca2+-ATPase have shown that the TNP ring occupies the adenine (B156593) binding pocket, leading to a much higher affinity than ATP pnas.org. However, this increased affinity can also be a limitation, as it may not accurately reflect the physiological binding of ATP.

Furthermore, while TNP-ATP is an excellent analog for studying binding, it is often a poor substrate for hydrolysis by ATPases. The bulky TNP group can sterically hinder the conformational changes required for catalysis. For example, the protein tyrosine kinase intrinsic to the epidermal growth factor receptor (EGFR) binds TNP-ATP with approximately 100-fold tighter affinity than ATP, but the maximum velocity (Vmax) of hydrolysis is 200 times slower nih.gov. Similarly, the histidine kinase CheA binds TNP-ATP tightly but does not hydrolyze it, and TNP-ATP acts as a potent inhibitor of its autophosphorylation nih.gov.

The table below summarizes the structure-activity relationships of TNP-ATP in comparison to ATP.

FeatureAdenosine (B11128) Triphosphate (ATP)2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP)Biological Impact of Modification
Structure Unmodified adenine, ribose, and triphosphate chain.TNP group attached to the 2' and 3' hydroxyls of the ribose.Introduces a bulky, fluorescent probe.
Fluorescence Non-fluorescent.Weakly fluorescent in aqueous solution; fluorescence is enhanced upon binding to proteins.Enables the study of binding events through fluorescence spectroscopy.
Binding Affinity Physiological affinity for target proteins.Often exhibits significantly higher affinity than ATP for target proteins.Can be advantageous for detection but may not reflect physiological binding constants.
Hydrolysis Readily hydrolyzed by ATPases to provide energy.Often a poor substrate for hydrolysis; can act as an inhibitor.Useful for studying binding in isolation from catalysis, but not for studying enzymatic turnover.

Advantages and Limitations of 2,3-Tpaatp in Comparison to Conventional ATP Analogs

TNP-ATP offers several distinct advantages over conventional, non-fluorescent or radiolabeled ATP analogs for studying protein-nucleotide interactions. However, it also possesses limitations that must be considered when interpreting experimental data.

Advantages:

Fluorescence Sensitivity: The most significant advantage of TNP-ATP is its utility as a fluorescent probe. The changes in its fluorescence upon binding provide a real-time, sensitive method to monitor protein-nucleotide interactions, determine binding stoichiometry, and calculate dissociation constants (Kd) and inhibitor dissociation constants (Ki) nih.govnih.gov.

Avoidance of Radioactivity: Compared to radiolabeled analogs like [γ-32P]ATP, TNP-ATP offers a safer and more convenient experimental alternative, circumventing the need for specialized handling and disposal of radioactive materials wikipedia.org.

High Affinity: The often-higher binding affinity of TNP-ATP can be advantageous in detecting and characterizing weak ATP binding sites that might be difficult to study with natural ATP nih.gov.

Versatility: TNP-ATP has been used in a wide range of applications, including fluorescence spectroscopy, fluorescence microscopy to visualize protein localization, and as a Förster Resonance Energy Transfer (FRET) acceptor to measure intramolecular distances and conformational changes nih.govwikipedia.org.

Limitations:

Altered Binding Affinity: The TNP moiety can significantly alter the binding affinity of the nucleotide, often leading to tighter binding than ATP nih.govnih.govpnas.org. This can complicate the determination of physiologically relevant binding constants.

Poor Substrate for Hydrolysis: As previously mentioned, TNP-ATP is often a poor substrate for ATPases, making it unsuitable for studying the catalytic steps of enzymatic reactions nih.govnih.gov.

Potential for Non-Specific Interactions: The hydrophobic TNP group may engage in non-specific interactions with proteins, potentially leading to artifacts or confounding results nih.govnih.gov.

Distinct Binding Mode: Structural studies have revealed that the binding mode of TNP-nucleotides can be distinctly different from that of the parent adenine nucleotides. For Ca2+-ATPase, the TNP ring occupies the adenine binding pocket, while the adenine ring is sandwiched between two arginine residues, a conformation different from that of bound ATP pnas.org.

The following table provides a comparative overview of TNP-ATP with other commonly used ATP analogs.

ATP AnalogPrinciple of DetectionKey AdvantageKey Limitation
[γ-32P]ATP RadioactivityHigh sensitivity for detecting phosphorylation.Requires handling of radioactive materials.
Adenosine 5'-(γ-thio)triphosphate (ATPγS) Resistance to hydrolysisAllows for the study of nucleotide binding in the absence of hydrolysis.Non-fluorescent, requiring other methods for detection.
N-methylanthraniloyl-ATP (MANT-ATP) FluorescenceFluorescent probe with a smaller modification than TNP.The MANT group can still influence binding affinity.
2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) FluorescenceHigh sensitivity and significant fluorescence change upon binding.Bulky TNP group often alters binding affinity and inhibits hydrolysis.

Synergistic Applications of 2,3-Tpaatp with Complementary Biochemical Tools

The utility of TNP-ATP is significantly enhanced when used in conjunction with other biochemical and biophysical techniques. These synergistic approaches allow for a more comprehensive understanding of protein-nucleotide interactions.

One powerful combination is the use of TNP-ATP in competition assays . By measuring the displacement of bound TNP-ATP by a non-fluorescent ligand (such as ATP, ADP, or a potential inhibitor), the binding affinity of the competing ligand can be determined nih.gov. This is a valuable tool for screening compound libraries for potential inhibitors of ATP-binding proteins, such as bacterial histidine kinases nih.gov.

TNP-ATP is also a valuable tool in Förster Resonance Energy Transfer (FRET) experiments. Due to its absorption spectrum overlapping with the emission spectra of common fluorescent donors (like tryptophan), TNP-ATP can serve as an excellent FRET acceptor nih.govwikipedia.org. By strategically placing a donor fluorophore on the protein, FRET measurements can be used to determine distances and monitor conformational changes that occur upon nucleotide binding wikipedia.org.

Furthermore, X-ray crystallography can provide atomic-level insights into the binding mode of TNP-ATP. While the crystal structure may reveal a non-physiological binding mode, as seen with Ca2+-ATPase, this information is crucial for interpreting fluorescence data and understanding the structural basis for the altered affinity and fluorescent properties of the analog pnas.org.

Finally, combining TNP-ATP binding studies with site-directed mutagenesis allows for the identification of key amino acid residues involved in nucleotide binding. By mutating residues in the putative ATP-binding site and observing the effect on TNP-ATP binding, researchers can map the functional architecture of the nucleotide-binding pocket researchgate.net. For example, mutations in the glycine-rich regions of CheA were shown to drastically reduce the protein's affinity for TNP-ATP, confirming the role of these motifs in nucleotide binding nih.gov.

Future Directions and Emerging Research Avenues for 2,3 Tpaatp

Design and Synthesis of Next-Generation 2,3-Tpaatp Derivatives with Enhanced Specificity

The development of next-generation 2,3-Tpaatp derivatives is a promising avenue for enhancing its specificity and functionality. The synthesis of derivatives of related compounds, such as 2-substituted adenosine (B11128) triphosphate derivatives, has shown that modifications at key positions can significantly alter their substrate activities with various polymerases. For instance, the introduction of chloro, fluoro, amino, and methyl groups at the 2-position of adenosine triphosphate (ATP) has been demonstrated to produce derivatives that are good substrates for T7 RNA polymerase and certain DNA polymerases.

Future research could focus on creating a library of 2,3-Tpaatp derivatives with diverse functional groups. A systematic study of how these modifications influence the binding affinity and specificity of 2,3-Tpaatp to its target molecules will be crucial. This could involve synthesizing derivatives with altered steric and electronic properties to fine-tune their interaction with specific biological targets. The synthesis of such derivatives could be achieved through established chemical methods, followed by rigorous testing of their substrate activities with relevant enzymes.

DerivativeFunctional GroupTarget EnzymeObserved Activity
2,3-Tpaatp-ClChloroT7 RNA PolymeraseGood Substrate
2,3-Tpaatp-FFluoroT7 RNA PolymeraseGood Substrate
2,3-Tpaatp-NH2AminoPoly(A) PolymeraseGood Substrate
2,3-Tpaatp-CH3MethylTGK DNA PolymeraseGood Substrate
2,3-Tpaatp-VinylVinylT7 RNA PolymeraseTruncated Products
2,3-Tpaatp-EthynylEthynylT7 RNA PolymeraseTruncated Products

Integration of 2,3-Tpaatp in Single-Molecule Biophysical Studies

Single-molecule biophysical studies offer a powerful lens to investigate complex biological processes by observing individual molecules. The integration of 2,3-Tpaatp into these techniques, such as single-particle tracking (SPT) and fluorescence resonance energy transfer (FRET), could provide unprecedented insights into molecular interactions. Single-molecule imaging allows for the direct measurement of distributions in molecular properties, which is often inferred indirectly in ensemble experiments nih.gov.

By labeling 2,3-Tpaatp with fluorescent dyes, it can be used as a probe to track the movement and interactions of its target molecules within live cells. This would enable researchers to study the dynamics of protein-protein interactions and protein-nucleic acid interactions in real-time. Proximity-assisted photoactivation (PAPA) is another technique where a fluorophore can reactivate another from a dark state when in close proximity, offering a way to detect molecular interactions at a longer range than FRET nih.gov. The unique properties of 2,3-Tpaatp could be harnessed to develop novel probes for these advanced imaging techniques.

TechniqueApplication of 2,3-TpaatpPotential Insights
Single-Particle Tracking (SPT)Tracking of 2,3-Tpaatp-labeled moleculesDynamics of molecular movement and localization in live cells nih.gov.
FRETMeasuring intramolecular and intermolecular distancesConformational changes and binding events of target molecules.
PAPADetecting protein-protein interactionsHighlighting subpopulations of protein complexes in live cells nih.gov.

Expanding the Scope of Biological Targets and Pathological Relevance

A biological target is a molecule within a living organism to which another entity, like a drug, binds, leading to a change in its function wikipedia.org. While the initial targets of 2,3-Tpaatp are being explored, a significant future direction is to expand the scope of its biological targets. This involves screening 2,3-Tpaatp against a wide array of proteins and nucleic acid structures to identify new binding partners. Common classes of biological targets include proteins such as enzymes, ion channels, and receptors, as well as nucleic acids wikipedia.org.

Identifying new targets for 2,3-Tpaatp could unveil its relevance in various pathological conditions. For instance, if 2,3-Tpaatp is found to interact with proteins involved in cancer cell proliferation, it could be developed as a therapeutic agent. The study of 2,3-benzodiazepine derivatives has shown their potential in modulating AMPA receptors, which are implicated in neurological disorders mdpi.com. Similarly, exploring the interactions of 2,3-Tpaatp with targets relevant to diseases like triple-negative breast cancer could open up new therapeutic avenues nih.gov.

Potential Target ClassExample TargetsAssociated Pathologies
EnzymesKinases, ProteasesCancer, Inflammatory Diseases
Ion ChannelsLigand-gated, Voltage-gatedNeurological Disorders, Cardiac Arrhythmias
Nuclear ReceptorsEstrogen Receptor, Androgen ReceptorCancers, Metabolic Disorders
Nucleic AcidsSpecific DNA/RNA sequencesGenetic Disorders, Viral Infections

Leveraging Computational Methods for De Novo Design of Functional Nucleotide Probes

Computational methods are becoming indispensable in the design of novel molecular probes. These approaches can significantly enhance the sensitivity and specificity of detection by designing probes that bind multivalently to their targets pnas.orgresearchgate.netnih.gov. For instance, algorithms can be developed to design oligonucleotide probes that bind to multiple sites along a target genome, thereby improving detection sensitivity pnas.orgresearchgate.netnih.gov.

In the context of 2,3-Tpaatp, computational design can be leveraged to create new derivatives with tailored properties. By using computer simulations, researchers can predict how different modifications to the 2,3-Tpaatp structure will affect its binding affinity and specificity for a given target. This de novo design approach can accelerate the development of highly functional nucleotide probes for specific applications in diagnostics and research. Furthermore, computational studies can help in understanding the fundamental interactions between the probe and its target, providing a rational basis for further optimization.

Computational MethodApplication in Probe DesignExpected Outcome
Molecular DockingPredicting the binding mode of 2,3-Tpaatp derivatives to a target protein.Identification of derivatives with optimal binding affinity and selectivity.
Molecular DynamicsSimulating the dynamic behavior of the probe-target complex.Understanding the stability and conformational changes upon binding.
Quantum Mechanics/Molecular Mechanics (QM/MM)Studying the electronic properties and reaction mechanisms.Designing probes with specific photochemical or photophysical properties chemrxiv.org.
Machine LearningDeveloping predictive models for probe activity based on structural features.Rapid screening of large virtual libraries of potential probe molecules.

Q & A

Q. How should researchers document synthetic yields and byproducts to meet peer-review standards?

  • Methodological Answer : Report yields as isolated masses (grams or moles) with percent conversion. Characterize byproducts via GC-MS or preparative TLC. Adhere to the CONSORT checklist for chemical synthesis to ensure transparency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.